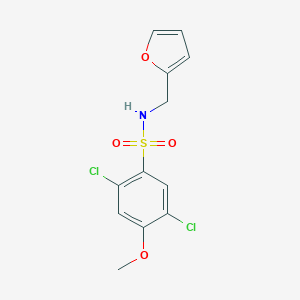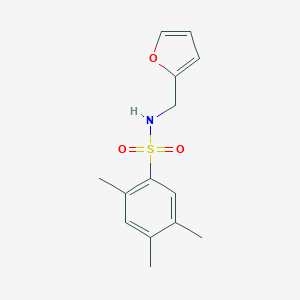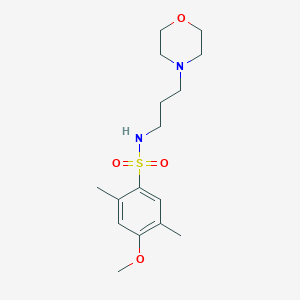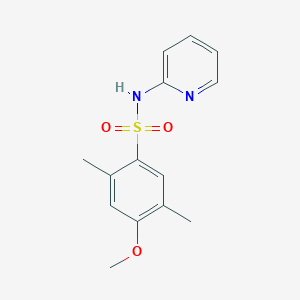
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with the 1,3-benzodioxol-5-ylmethyl structure are often used in the synthesis of various pharmaceuticals . They are part of a larger class of compounds known as benzodioxoles, which have a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzodioxole ring attached to a nitrogen-containing group . The exact structure of “N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide” would need to be confirmed through techniques such as NMR, IR spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
The chemical reactivity of “N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide” would likely depend on the specific functional groups present in the molecule. Similar compounds have been shown to undergo various chemical reactions, highlighting their reactivity and functional versatility .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide” would be determined by its molecular structure. Similar compounds have been described as solids at room temperature .科学的研究の応用
Synthesis and Antibacterial Applications
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide and its derivatives have been synthesized and studied for their potential antibacterial properties. Some studies focused on the synthesis of sulfonamides with a benzodioxin ring due to their potential as therapeutic agents for bacterial infections and inflammatory ailments. These compounds were synthesized through reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine and various halides, resulting in N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. These molecules demonstrated good inhibitory activity against various bacterial strains and lipoxygenase enzyme, which is implicated in inflammatory processes (Abbasi et al., 2017).
DNA Binding and Anticancer Activity
Mixed-Ligand Copper(II)-Sulfonamide Complexes
Sulfonamide derivatives, when used in mixed-ligand copper(II) complexes, have shown a significant role in DNA binding, DNA cleavage, and genotoxicity, which are critical parameters in the development of anticancer agents. These complexes' interaction with DNA and their DNA cleavage efficiency at the cellular level have been studied extensively, revealing that the type of sulfonamide derivative can significantly affect the interaction with DNA and the subsequent biological activity, including anticancer properties (González-Álvarez et al., 2013).
Synthesis and Pharmacological Screening
Synthesis and Pharmacological Properties
There has been a focus on the synthesis and pharmacological screening of sulfonamides due to their broad spectrum of biological activity. They are recognized for their antimicrobial, antidiabetic, anticancer, and diuretic properties. Despite the emergence of resistance reducing their usage, research continues in synthesizing and testing new sulfonamide derivatives for their antibacterial activities, highlighting their enduring significance in therapeutic applications (Rehman et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Enzyme Inhibitory Potential
Studies on the enzyme inhibitory potential of sulfonamides, particularly against α-glucosidase and acetylcholinesterase, are crucial for understanding their therapeutic applications. The synthesized compounds, characterized by their IR, 1H-NMR spectral data, and enzyme inhibition activities, showed substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase. The in vitro and in silico results suggest these compounds' potential in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12(2)15-6-4-13(3)18(9-15)24(20,21)19-10-14-5-7-16-17(8-14)23-11-22-16/h4-9,12,19H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJBIQWHVKNMIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,2-Diphenylvinyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511500.png)

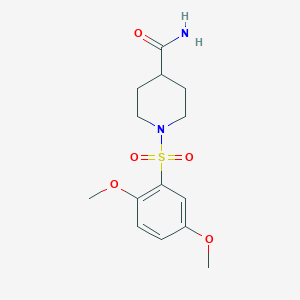
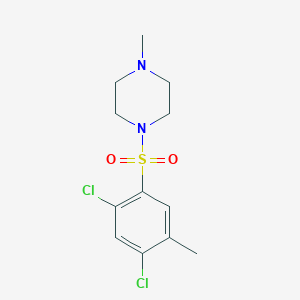
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511520.png)
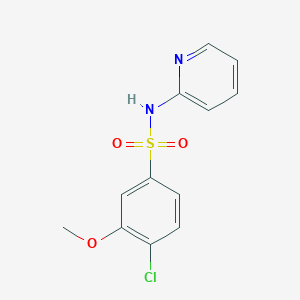
![N-(4-{[2-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B511524.png)
